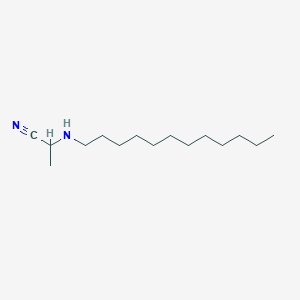

2-(Dodecylamino)propanenitrile

CAS No.: 56095-88-6

Cat. No.: VC20646312

Molecular Formula: C15H30N2

Molecular Weight: 238.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56095-88-6 |

|---|---|

| Molecular Formula | C15H30N2 |

| Molecular Weight | 238.41 g/mol |

| IUPAC Name | 2-(dodecylamino)propanenitrile |

| Standard InChI | InChI=1S/C15H30N2/c1-3-4-5-6-7-8-9-10-11-12-13-17-15(2)14-16/h15,17H,3-13H2,1-2H3 |

| Standard InChI Key | IRHHUMKRUINGSZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCNC(C)C#N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-(dodecylamino)propanenitrile is C₁₅H₃₀N₂, consisting of:

-

A 12-carbon dodecyl chain providing hydrophobicity.

-

A propanenitrile moiety with the amino group (-NH-) bonded to the central carbon.

-

A nitrile group at the terminal position, offering polarity and reactivity.

Key structural distinctions from the 3-isomer include the position of the amino group, which influences molecular geometry and intermolecular interactions. For example, the 2-isomer’s branched configuration may reduce crystallinity compared to the linear 3-isomer, potentially enhancing solubility in nonpolar solvents .

| Property | 2-(Dodecylamino)propanenitrile | 3-(Dodecylamino)propanenitrile |

|---|---|---|

| Amino Group Position | C₂ | C₃ |

| Molecular Formula | C₁₅H₃₀N₂ | C₁₅H₃₀N₂ |

| Polarity | Amphiphilic | Amphiphilic |

| Melting Point | Not reported | Low (liquid at RT) |

The nitrile group’s electronegativity (C≡N: ~3.0) and the amine’s basicity (pKₐ ~10–11) create a reactivity profile amenable to hydrolysis, alkylation, and cyclization reactions .

Synthetic Pathways

Nucleophilic Addition of Dodecylamine

A plausible synthesis involves the reaction of dodecylamine with acrylonitrile under basic conditions:

This Michael addition proceeds via amine attack on the α,β-unsaturated nitrile, forming the 2-substituted product regioselectively . Catalysts like formaldehyde may enhance yield by stabilizing intermediates.

Alternative Routes

-

Cyanoethylation: Treating dodecylamine with β-propiolactone followed by dehydration.

-

Reductive Amination: Condensing dodecylaldehyde with aminopropionitrile under hydrogenation.

Purification typically involves fractional distillation or column chromatography to isolate the 2-isomer from positional analogs.

Chemical Reactivity and Functionalization

Nitrile Hydrolysis

The nitrile group hydrolyzes to carboxylic acids or amides under acidic or basic conditions:

This reactivity enables the synthesis of surfactants with tunable hydrophilicity .

Amine Alkylation

The secondary amine undergoes alkylation with electrophiles (e.g., alkyl halides):

Such reactions are pivotal for modifying surfactant tail groups or introducing quaternary ammonium centers.

Applications in Industrial and Materials Science

Surfactant Formulations

The compound’s amphiphilicity suggests utility in:

-

Emulsifiers: Stabilizing oil-water interfaces in agrochemicals or paints.

-

Detergents: Enhancing soil removal via micelle formation.

-

Corrosion Inhibitors: Adsorbing onto metal surfaces through the amine group.

Pharmaceutical Intermediates

The nitrile group serves as a precursor for:

-

Antimicrobial Agents: Via conversion to thioamides or heterocycles.

-

Drug Delivery Systems: Self-assembling nanostructures leveraging hydrophobic-lipophilic balance.

Comparative Analysis with Structural Analogs

The 2-isomer’s branched configuration may offer advantages in forming non-lamellar mesophases or lower Krafft temperatures compared to linear analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume